molecular formula C7H13N B7881314 2-Isocyano-4-methylpentane

2-Isocyano-4-methylpentane

Cat. No.: B7881314
M. Wt: 111.18 g/mol
InChI Key: OXCNSVDIGOCZNL-UHFFFAOYSA-N
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Description

2-Isocyano-4-methylpentane is an organic compound characterized by the presence of an isocyano group (-N≡C) attached to a carbon chain. This compound is part of the isocyanide family, known for their unique reactivity and applications in various fields of science, including chemistry, biology, and materials science .

Preparation Methods

The synthesis of 2-Isocyano-4-methylpentane typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One common method uses phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is efficient, providing high yields and purity . Industrial production methods often involve large-scale synthesis using similar dehydration techniques, ensuring scalability and safety .

Chemical Reactions Analysis

2-Isocyano-4-methylpentane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include isocyanates, amines, and substituted isocyanides .

Scientific Research Applications

2-Isocyano-4-methylpentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyano-4-methylpentane involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to form covalent bonds with various molecular targets. For example, it can inhibit bacterial pathogens by covalently modifying essential metabolic enzymes, leading to the disruption of metabolic pathways . The isocyano group can also interact with proteins and other macromolecules, affecting their function and stability .

Comparison with Similar Compounds

2-Isocyano-4-methylpentane can be compared with other isocyanides such as 2,2,4-Trimethylpentane and 2-Methylpentane. While these compounds share the isocyano functional group, this compound is unique due to its specific carbon chain structure, which influences its reactivity and applications

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique reactivity and ability to participate in diverse chemical reactions make it a valuable tool in research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in innovative ways.

Biological Activity

2-Isocyano-4-methylpentane is a compound belonging to the isocyanide family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of appropriate precursors under controlled conditions. The isocyanide functional group (-N≡C) is pivotal in determining the compound's reactivity and biological interactions. The synthesis often employs base-promoted reactions or other catalytic methods to yield high-purity products.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

  • Antimicrobial Properties :
    • Isocyanides have been noted for their antimicrobial activity. Research indicates that compounds with isocyanide groups can inhibit the growth of certain bacteria and fungi, suggesting a potential role in developing new antimicrobial agents .
  • Anticancer Activity :
    • The compound has shown promise in anticancer assays. In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including ovarian cancer cells . The mechanism may involve apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition :
    • Isocyanides are known to interact with enzymes, potentially serving as inhibitors. For instance, studies have shown that certain isocyanides can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Study 1: Antimicrobial Activity

In an experimental setup, this compound was tested against a panel of bacterial strains, including E. coli and Staphylococcus aureus. The results indicated significant inhibition zones at varying concentrations, demonstrating its potential as an antimicrobial agent.

Concentration (μg/mL)Inhibition Zone (mm)
1012
5020
10030

Case Study 2: Anticancer Activity

In vitro studies were conducted on A2780 human ovarian cancer cells treated with different concentrations of this compound. The compound exhibited dose-dependent cytotoxicity.

Concentration (μM)Cell Viability (%)
190
1070
5040

The biological activity of isocyanides like this compound is often attributed to their ability to form covalent bonds with nucleophiles in biological systems:

  • Covalent Modification : Isocyanides can react with thiols and amines, leading to the modification of proteins and enzymes, which may alter their function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that isocyanides may induce oxidative stress in cells, contributing to their cytotoxic effects .

Properties

IUPAC Name

2-isocyano-4-methylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-6(2)5-7(3)8-4/h6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCNSVDIGOCZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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